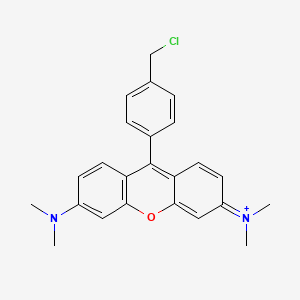
Tetramethylchloromethylrosamine
Beschreibung
Tetramethylchloromethylrosamine is a quaternary ammonium compound characterized by a chloromethyl group attached to a tetramethylammonium core. These compounds are typically synthesized via nucleophilic substitution reactions, such as the interaction of trimethylamine with chlorinated reagents, as exemplified in studies on tetramethylammonium chloride formation . This compound is primarily utilized in specialized chemical synthesis and research applications, though specific industrial uses remain less documented in the available sources.
Eigenschaften
Molekularformel |
C24H24ClN2O+ |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C24H24ClN2O/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17/h5-14H,15H2,1-4H3/q+1 |
InChI-Schlüssel |
XUDZMIGAJMGETI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Tetramethylchloromethylrosamine shares structural similarities with other tetramethylammonium salts, differing primarily in the anion or functional group attached. Key analogues include:
- Tetramethylammonium Fluoride (TMAF) : Used as a fluorinating agent in organic synthesis due to its strong nucleophilic fluoride ion.
- Tetramethylammonium Formate (TMAFm) : Employed in chromatography and as an ionic liquid in electrochemistry.
- Tetramethylammonium Hexafluorophosphate (TMAHFP) : A common electrolyte in electrochemical studies .
Reactivity and Stability
- Anion Influence : The chloride group in this compound confers moderate hygroscopicity and reactivity in SN2 reactions, whereas TMAF’s fluoride ion enables rapid nucleophilic substitutions. TMAHFP, with a bulky hexafluorophosphate anion, exhibits superior thermal stability .
- Synthetic Pathways : Unlike this compound, which may form via alkylation of trimethylamine (e.g., reaction with chloromethylating agents), TMAF is synthesized through metathesis reactions involving tetramethylammonium hydroxide and hydrofluoric acid .
Data Tables
Table 1: Comparative Properties of Tetramethylammonium Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound* | Not specified | Not available | Polar solvents | Not reported | Research reagents, organic synthesis |
| Tetramethylammonium Fluoride | C₄H₁₂F₄N | 111.14 | Water, ethanol | 130–135 | Fluorinating agent, electronics |
| Tetramethylammonium Formate | C₅H₁₃NO₂ | 119.16 | Water, DMSO | 80–85 | Chromatography, ionic liquids |
| Tetramethylammonium Hexafluorophosphate | C₄H₁₂F₆NP | 219.10 | Acetonitrile | >300 (decomposes) | Electrochemical electrolytes |
Research Findings
Analytical Techniques
- Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, validated for tromethamine analysis, are applicable to quantify tetramethylammonium derivatives .
- Spectroscopy : Infrared (IR) spectroscopy aids in identifying functional groups, as demonstrated in studies on tromethamine .
Stability and Reactivity
- Thermal Stability: Tetramethylammonium hexafluorophosphate outperforms chloride derivatives due to its non-reactive anion, making it suitable for high-temperature applications .
- Reactivity Trends : The chloride ion in this compound facilitates nucleophilic substitutions, whereas fluoride in TMAF accelerates reactions like desilylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


